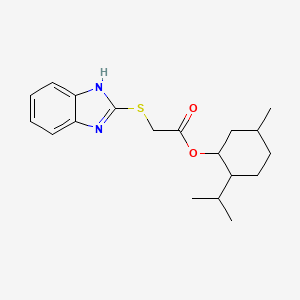![molecular formula C15H22ClNO B5052319 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)
1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine, commonly known as Varenicline, is a medication used for smoking cessation. It was first approved by the FDA in 2006 and has since become a popular treatment option for those looking to quit smoking. While its use in smoking cessation has been well documented, there is still much to learn about this chemical compound. In
Wirkmechanismus
The mechanism of action of 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as a partial agonist, meaning that it both activates and blocks these receptors. This results in a reduction in the rewarding effects of nicotine, which can help reduce cravings and withdrawal symptoms.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine has been shown to have several biochemical and physiological effects. It can increase dopamine release in the brain, which can help reduce cravings for nicotine. It can also increase heart rate and blood pressure, which can be a concern for those with cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine in lab experiments is its well-documented effects on nAChRs. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, its effects on the cardiovascular system can be a limitation, as it may not be suitable for experiments involving cardiovascular disease.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine. One area of interest is its potential use in treating other addictions, such as alcohol or opioid addiction. Another area of interest is its effects on cognitive function, as some studies have suggested that it may improve cognitive performance. Additionally, there is ongoing research into the safety and efficacy of this compound for long-term use in smoking cessation.
Synthesemethoden
The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine involves several steps. The first step involves the reaction of 4-chloro-2-methylphenol with butyl bromide in the presence of potassium carbonate. This produces 4-(4-chloro-2-methylphenoxy)butyl bromide. The second step involves the reaction of this compound with pyrrolidine in the presence of sodium hydride. This produces 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine has been the subject of numerous scientific studies. One of the most well-known applications of this compound is its use in smoking cessation. Studies have shown that it can help reduce cravings and withdrawal symptoms associated with quitting smoking.
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-12-14(16)6-7-15(13)18-11-5-4-10-17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYIVXNWHNONND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5052240.png)
![1-(1H-benzimidazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol](/img/structure/B5052250.png)
![2-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5052252.png)
![2,3,4-trimethoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)
![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5052271.png)


![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)
![2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5052308.png)

![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5052343.png)